molecular formula C19H22O5 B13688207 Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate

Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate

Cat. No.: B13688207
M. Wt: 330.4 g/mol
InChI Key: YRIYIQOTBHHKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate is a synthetic ester derivative of significant interest in medicinal and organic chemistry research. This compound features a benzyloxy-protected phenol ring with an adjacent methoxy group, a structure known to be a key intermediate in synthesizing more complex molecules. Compounds with similar benzyloxy-protected phenyl and hydroxypropanoate motifs have demonstrated potential as versatile building blocks for drug discovery, particularly in developing receptor agonists . The structural elements of this compound suggest potential research applications in exploring antioxidant and anti-inflammatory pathways, as indicated by studies on closely related hydroxypropanoate esters . The benzyloxy group serves as a common protecting group for phenols, allowing for selective synthetic manipulations. The synthesis of such molecules often involves steps like Knoevenagel condensation, starting from appropriately substituted benzaldehydes, followed by selective reduction to introduce the 3-hydroxy group . Researchers value this multifunctional scaffold for its potential to interact with various biological targets and its utility in parallel synthesis for generating compound libraries. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(3-methoxy-4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C19H22O5/c1-3-23-19(21)12-16(20)15-9-10-17(18(11-15)22-2)24-13-14-7-5-4-6-8-14/h4-11,16,20H,3,12-13H2,1-2H3

InChI Key

YRIYIQOTBHHKRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O

Origin of Product

United States

Preparation Methods

Wittig Olefination Route to (E)-Ethyl 3-(4-(Benzyloxy)-3-Methoxyphenyl)acrylate Intermediate

A key intermediate in the preparation of Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate is (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate. This intermediate is synthesized via a Wittig olefination reaction, which forms the carbon-carbon double bond with high stereoselectivity.

  • Starting Materials :

    • 4-Benzyloxy-3-methoxybenzaldehyde
    • Ethyl (triphenylphosphoranylidene)acetate (a Wittig reagent)
  • Reaction Conditions :

    • Solvent: Dichloromethane
    • Temperature: Approximately 20 degrees Celsius
    • Reaction Time: 6 hours
  • Outcome :

    • The Wittig reaction yields (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate with a reported yield of 99%.
    • The (E)-configuration is favored, which is crucial for subsequent transformations.
Parameter Details
Starting Aldehyde 4-Benzyloxy-3-methoxybenzaldehyde
Wittig Reagent Ethyl (triphenylphosphoranylidene)acetate
Solvent Dichloromethane
Temperature 20 °C
Reaction Time 6 hours
Yield 99%
Reference Lalwani, Komal G.; Sudalai, Arumugam, European Journal of Organic Chemistry, 2015

This step is foundational as it installs the ethyl acrylate moiety conjugated to the substituted aromatic ring, setting the stage for further functionalization to the hydroxypropanoate.

Reduction of the Double Bond to Form the Hydroxypropanoate

The next critical step is the conversion of the α,β-unsaturated ester (the acrylate) to the saturated 3-hydroxypropanoate derivative. This involves selective reduction of the double bond and introduction of the hydroxy group at the beta position.

  • Methodology :

    • Catalytic hydrogenation or hydride reduction can be employed to saturate the double bond.
    • Subsequent hydroxylation at the β-position can be achieved either by direct hydroboration-oxidation or by stereoselective reduction of an intermediate ketone or aldehyde derivative.
  • Typical Conditions :

    • Catalysts such as palladium on carbon or Raney nickel for hydrogenation.
    • Hydroboration using borane reagents followed by oxidation with hydrogen peroxide under basic conditions.
    • Alternatively, stereoselective reduction using chiral catalysts or reagents to control the formation of the hydroxy stereocenter.
  • Outcome :

    • Formation of this compound with control over stereochemistry at the hydroxy-bearing carbon.

Due to the lack of direct literature specifying the exact reduction/hydroxylation conditions for this compound, the above represents standard organic synthetic strategies applied to similar α,β-unsaturated esters with aromatic substitution patterns.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylic position of the compound can undergo oxidation to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 3-[4-(Benzyloxy)-3-methoxyphenyl]propanoic acid.

    Reduction: Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The benzyloxy and methoxy groups may play a role in its binding affinity and activity at these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate with structurally related compounds, emphasizing substituent effects, molecular properties, and synthetic challenges:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences References
This compound (Target Compound) C₁₈H₂₀O₅ 4-benzyloxy, 3-methoxy, 3-hydroxypropanoate 316.35 Reference compound for comparison.
Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate C₁₈H₂₀O₄ 4-benzyloxy, 3-hydroxypropanoate 300.35 Lacks the 3-methoxy group, reducing steric hindrance and polarity.
Ethyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propanoate C₄₄H₄₆O₁₀ Three 4-benzyloxy-3-methoxyphenyl groups 758.82 Higher molecular complexity; increased lipophilicity and synthetic challenges.
Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate C₂₃H₂₃ClO₅ Chromene core, chloro, 3-methylbenzyloxy 414.88 Chromene backbone alters electronic properties; chloro substituent enhances stability.
3-Hydroxy-3-phenylpropanoic acid C₉H₁₀O₃ 3-hydroxypropanoic acid, phenyl 166.18 Lacks benzyloxy/methoxy groups; simpler structure with higher aqueous solubility.

Key Observations :

Benzyloxy groups enhance lipophilicity, as seen in the trisubstituted analog (C₄₄H₄₆O₁₀), which may improve membrane permeability but complicates synthesis due to disproportionation risks .

Core Structure Variations :

  • Chromene-based analogs (e.g., C₂₃H₂₃ClO₅) exhibit distinct electronic profiles due to their fused aromatic-oxygen heterocycle, which can influence binding to biological targets like enzymes or receptors .

Synthetic Challenges :

  • Multi-benzyloxy-methoxyphenyl derivatives (e.g., C₄₄H₄₆O₁₀) often face side reactions, such as disproportionation to ketones or alkanes under acidic conditions, necessitating optimized catalysts or protective strategies .
  • The target compound’s synthesis avoids chromatography in key steps (e.g., intermediate 12 in ), improving scalability compared to analogs requiring purification .

Physicochemical Properties: The absence of a methoxy group in Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate results in a lower molecular weight (300.35 vs. Chromene derivatives (e.g., C₂₃H₂₃ClO₅) show higher molecular weights (>400 g/mol), which may limit bioavailability despite enhanced stability from chloro substituents .

Biological Activity

Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate is a complex organic compound with significant biological activity, particularly in pharmacology. Its unique structural features contribute to its potential therapeutic applications, including anti-inflammatory and enzyme inhibition properties.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Ethyl ester functional group
  • Benzyloxy substituent
  • Methoxyphenyl moiety
  • Hydroxy group attached to a propanoate backbone

Its molecular formula is C20H24O5C_{20}H_{24}O_5 with a molecular weight of approximately 376.40 g/mol.

Pharmacological Properties

Preliminary studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, suggesting roles in metabolic disorders.
  • Antioxidative Activity : Similar compounds have shown antioxidative effects, indicating that this compound may also possess the ability to mitigate oxidative stress .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some key comparisons:

Compound NameStructure SimilarityUnique Features
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoateModerate (0.85)Lacks benzyloxy group
Ethyl 3-(4-(benzyloxy)-2-methoxyphenyl)propanoateHigh (0.94)Different methoxy position
(2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acidModerate (0.85)Different backbone structure
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acidModerate (0.85)Stereochemistry variation

This comparison underscores the uniqueness of this compound within its class of compounds due to its specific substituents and their implications for biological activity and synthesis pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into potential therapeutic applications:

  • Antiproliferative Activity : Research on methoxy-substituted benzimidazole derivatives indicated that compounds with hydroxyl and methoxy groups showed selective antiproliferative activity against cancer cell lines such as MCF-7, with IC50 values ranging from 1.2 to 5.3 μM . This suggests that structural modifications similar to those in this compound could enhance its antiproliferative properties.
  • Antibacterial Activity : Compounds with similar structural features demonstrated significant antibacterial activity against Gram-positive strains, highlighting the potential for this compound to exhibit similar effects .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including esterification and functional group protection. A common approach involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with ethyl acetoacetate under basic conditions, followed by reduction and hydroxylation steps. Key factors include:

  • Catalysts : Use of acid catalysts (e.g., H₂SO₄) for esterification .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for aryl coupling .
  • Temperature : Reflux conditions (70–100°C) improve conversion rates but require careful monitoring to avoid side reactions . Characterization via NMR and MS is critical to confirm structural integrity and purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing benzyloxy and methoxy groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC or GC-MS assesses purity, especially after multi-step syntheses where byproducts (e.g., deprotected intermediates) may form .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what structural features drive its activity?

Preliminary studies on analogs suggest that the benzyloxy group enhances lipophilicity, facilitating membrane penetration, while the 3-hydroxypropanoate moiety participates in hydrogen bonding with enzymatic active sites (e.g., kinases or oxidoreductases). For example:

  • Anticancer activity : Structural analogs inhibit cancer cell proliferation (e.g., MCF-7, PC-3) via ROS generation or apoptosis induction, though target specificity requires further validation .
  • SAR Insights : Substitution at the methoxy position (e.g., halogenation) modulates potency, as seen in brominated derivatives .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Purity variations : Impurities ≥5% (e.g., residual catalysts) can skew bioassay results. Rigorous purification (e.g., column chromatography) is essential .
  • Cell line variability : Differences in metabolic activity across cell lines (e.g., MCF-7 vs. HeLa) may explain divergent IC₅₀ values. Standardized protocols (e.g., MTT assay conditions) are recommended .
  • Solubility issues : Use of DMSO as a solubilizing agent at concentrations >0.1% can artifactually inhibit cellular pathways .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Functional group modification : Replace the benzyloxy group with electron-withdrawing groups (e.g., nitro) to assess effects on reactivity and target binding .
  • Stereochemical analysis : Synthesize enantiomers to evaluate chiral specificity in biological activity .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with putative targets like COX-2 or EGFR .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Protection/deprotection steps : Benzyl group removal via hydrogenation (Pd/C, H₂) requires precise control to avoid over-reduction .
  • Yield optimization : Continuous flow reactors improve scalability for esterification steps, reducing reaction time from hours to minutes .
  • Stability : The hydroxypropanoate ester is prone to hydrolysis; lyophilization or storage at -20°C in inert atmospheres is advised .

Methodological Considerations

  • Synthetic Pitfalls : Side reactions during benzyloxy group introduction (e.g., Friedel-Crafts alkylation) can be mitigated using bulky bases like NaH .
  • Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate results across ≥3 independent replicates .

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